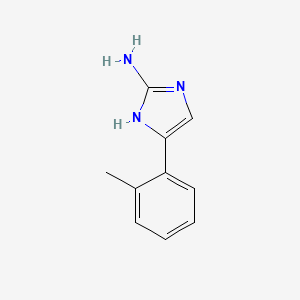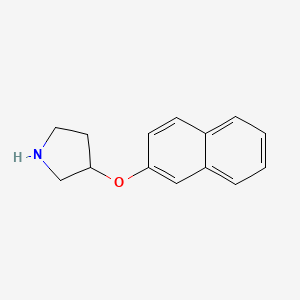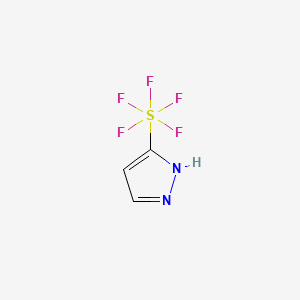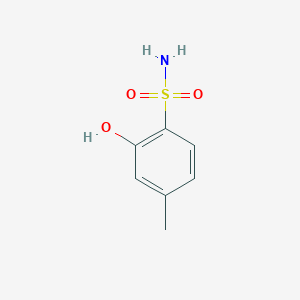
5-Bromo-1,3-difluoro-2-isocyanobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-difluoro-2-isocyanobenzene is an organic compound with the molecular formula C7H2BrF2N. It is a fluorinated aromatic compound that features bromine, fluorine, and isocyanide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-isocyanobenzene typically involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the isocyanide group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzene ring. The isocyanide group can be introduced through a reaction with a suitable isocyanide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3-difluoro-2-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: The isocyanide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3-difluoro-2-isocyanobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-difluoro-2-isocyanobenzene involves its interaction with specific molecular targets and pathways. The isocyanide group can form strong bonds with metal ions and other reactive species, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1,3-difluoro-5-isocyanobenzene
- 5-Bromo-1,3-difluoro-2-iodobenzene
- 4-Bromo-3,5-difluoroiodobenzene
Uniqueness
5-Bromo-1,3-difluoro-2-isocyanobenzene is unique due to the presence of both bromine and fluorine atoms, as well as the isocyanide group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H2BrF2N |
|---|---|
Molekulargewicht |
218.00 g/mol |
IUPAC-Name |
5-bromo-1,3-difluoro-2-isocyanobenzene |
InChI |
InChI=1S/C7H2BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H |
InChI-Schlüssel |
UHCDIYPOEIXBCH-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=C(C=C(C=C1F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)



